In scientific research, propyl formate serves as a subject for studying various chemical and physical phenomena: * Kinetic studies: its reactions with radicals like chlorine [] and hydroxyl [] radicals are studied to understand atmospheric decomposition processes.* Spectroscopic studies: its rotational isomers are studied using techniques like ultrasonic spectroscopy [] to understand molecular behavior. * Thermodynamic studies: its binary mixtures with other solvents are studied to analyze excess molar volumes, heat capacities [], and other thermodynamic properties.
Propyl formate is derived from the esterification of formic acid with propyl alcohol. The compound's CAS number is 110-74-7, and it falls under the category of esters in organic chemistry. It is recognized for its applications in both food flavoring and chemical synthesis.
Propyl formate can be synthesized through several methods:
These methods highlight the versatility in synthesizing propyl formate, allowing for both traditional chemical processes and more environmentally friendly enzymatic approaches.
The molecular structure of propyl formate can be described as follows:
Propyl formate participates in various chemical reactions:
These reactions demonstrate the compound's utility as both a reactant and product in organic synthesis.
The mechanism by which propyl formate acts largely depends on its participation in various chemical reactions:
The enzymatic synthesis involving lipase catalyzes this process efficiently at lower temperatures, enhancing selectivity and yield while minimizing by-products .
Propyl formate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | −93 °C |
Boiling Point | 80-81 °C |
Density | 0.904 g/mL at 25 °C |
Vapor Density | 3.03 (vs air) |
Vapor Pressure | 100 mm Hg at 29.5 °C |
Solubility | 22 g/L (water at 22 °C) |
Flash Point | 25 °F |
Odor | Fruity, sweet ethereal |
These properties indicate that propyl formate is a volatile liquid with significant solubility characteristics, making it suitable for various applications in food and fragrance industries .
Propyl formate has diverse applications across multiple fields:
The systematic IUPAC name for propyl formate is propyl methanoate, reflecting its structure as the propyl ester of methanoic (formic) acid. Its molecular formula is C₄H₈O₂, with a linear structure expressed as HCOOCH₂CH₂CH₃. The compound features a formyl group (–CHO) bonded through an oxygen atom to the propyl chain (–CH₂–CH₂–CH₃). This configuration creates a polar molecule with a molecular weight of 88.11 g/mol [1] [2]. The ester functional group contributes to both its chemical reactivity and distinctive sensory properties, while the alkyl chain influences its solubility and volatility characteristics. The structural simplicity of propyl formate places it within a broader family of aliphatic esters with applications ranging from solvents to flavor ingredients [3].
Propyl formate is unambiguously identified by its Chemical Abstracts Service (CAS) Registry Number: 110-74-7. This unique numerical designation is universally recognized in chemical databases, regulatory documents, and scientific literature. The compound is documented under several synonyms across different contexts:
Additional registry identifiers include EINECS (European Inventory of Existing Commercial Chemical Substances) number 203-798-0, FDA UNII (Unique Ingredient Identifier) WO1ARV6GTW, and Beilstein Registry Number 1739272. These identifiers facilitate precise tracking across regulatory, commercial, and research contexts [1] [3].
The synthesis of propyl formate dates to the development of esterification techniques in organic chemistry. Early production methods involved the direct esterification reaction catalyzed by sulfuric acid, where formic acid and propyl alcohol combine under reflux conditions. This approach was documented in Nelson's 1928 study on fumigant vapor pressures, indicating early recognition of its volatile nature [4] [7]. Industrial production scaled significantly during the early 20th century as the flavor and fragrance industry expanded. The compound gained regulatory recognition when the Joint FAO/WHO Expert Committee on Food Additives (JECFA) established purity specifications for its use as a food flavoring agent, affirming its safety under specified conditions [1]. Historically, its synthesis was optimized through alternative pathways including the distillation of propyl alcohol with anhydrous formic acid in the presence of sodium formate, which improved yields and purity for commercial applications [7].
Propyl formate occurs naturally in various agricultural products, contributing to their characteristic aromas and flavors. Analytical studies have identified this ester in plums, brandy, apples (Malus pumila), black currants, and pineapples (Ananas comosus) [3] [8]. Its highest natural concentration occurs in bovine milk, suggesting potential roles in dairy aroma chemistry [8]. In food systems, propyl formate contributes sensory notes described as sweet, ethereal, green, fruity, rum-like, and berry-like, often detectable at concentrations as low as 0.96 ppm [1] [3]. At typical concentrations of 50 ppm, it imparts distinct fruity, green, and ethereal characteristics with berry nuances, enhancing the complexity of fruit flavors [3] [7]. These organoleptic properties classify it as a secondary flavor compound in many natural products, where it forms through enzymatic esterification during ripening or fermentation processes. Its occurrence across diverse food products indicates widespread biosynthetic pathways involving alcohol and carboxylic acid precursors in plants and microorganisms [8].
Table 1: Natural Occurrence of Propyl Formate in Food Systems [3] [8]
Food Source | Relative Concentration | Sensory Contribution |
---|---|---|
Pineapple (Ananas comosus) | Detected (not quantified) | Sweet, fruity top notes |
Plum | Detected (not quantified) | Characteristic rum-plum aroma |
Apple (Malus pumila) | Detected (not quantified) | Green, ethereal freshness |
Milk (cow) | Highest concentration | Subtle fruity background notes |
Brandy | Reported | Complexity in aged distillates |
Propyl formate maintains significant commercial importance in the flavor and fragrance industry, where it serves as a synthetic flavoring agent approved under FEMA GRAS (Generally Recognized As Safe) designation 2943 and complies with FDA 21 CFR 172.515 regulations for synthetic flavoring substances [1] [3]. Its commercial value stems from its ability to replicate or enhance natural fruit flavors in beverages, confectionery, and processed foods. The compound is produced under quality certifications including halal and kosher designations to meet diverse market requirements [1]. Industrially, it functions as a specialty solvent in formulations such as thinners, where it contributes to viscosity and evaporation rate control [6]. Global trade data reveals substantial market activity, with 96 international shipments recorded between September 2023–August 2024, representing a remarkable 1820% year-on-year growth and indicating rising industrial demand. Primary exporters include Taiwan (47 shipments), China (25 shipments), and European Union nations (17 shipments), with significant volumes reaching Colombia, Vietnam, and India [6].
In academic research, propyl formate serves as a model compound in radical synthesis studies. Researchers employ it as a precursor for generating alkoxycarbonyl radicals using the TiCl₃·H₂O₂ radical-generating method, producing intermediates like •CH₃CH₂CHOCHO, •CH₃CHCH₂OCHO, and •CH₂CH₂CH₂OCHO for mechanistic investigations [2] [7]. The compound's physicochemical properties, including its vapor pressure (100 mmHg at 29.5°C) and dielectric constant (7.7 at 19°C), make it relevant in materials science and separation processes [2] [4]. Thermodynamic characterization includes the Antoine equation parameters (log₁₀(P) = 4.03395 - 1159.609/(T - 65.815)) for vapor pressure prediction across temperature ranges (299.4–355.5 K), essential for distillation process design [4].
Table 2: Key Physicochemical Properties of Propyl Formate [1] [2] [4]
Property | Value | Conditions |
---|---|---|
Molecular Weight | 88.11 g/mol | |
Boiling Point | 80-81°C | 760 mmHg |
Density | 0.904 g/mL | 25°C |
Refractive Index | 1.375-1.378 | 20°C |
Vapor Pressure | 100 mmHg | 29.5°C |
50 mmHg | 20°C | |
Water Solubility | 22 g/L | 22°C |
45 parts (water) | Standard conditions | |
LogP (Partition Coefficient) | 0.83 | Octanol-water system |
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